molecular formula C8H4Cl3F3 B6317656 2-Chloro-4-trifluoromethylbenzal chloride CAS No. 85301-65-1

2-Chloro-4-trifluoromethylbenzal chloride

Cat. No. B6317656
CAS RN: 85301-65-1
M. Wt: 263.5 g/mol
InChI Key: JRGPZGQUSSNNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-trifluoromethylbenzal chloride (CFTBC) is a versatile organic compound used in a variety of laboratory applications. CFTBC is a colorless, crystalline compound with a high boiling point and low melting point, making it an ideal candidate for a range of laboratory experiments. It has a wide range of applications, from synthesis of pharmaceuticals to the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride can be achieved through the Friedel-Crafts acylation reaction.

Starting Materials
2-Chloro-4-trifluoromethylbenzaldehyde, Thionyl chloride, Anhydrous aluminum chloride, Chloroform, Dichloromethane, Ice

Reaction
To a solution of 2-Chloro-4-trifluoromethylbenzaldehyde in dichloromethane, add anhydrous aluminum chloride and chloroform., Cool the reaction mixture in an ice bath and slowly add thionyl chloride dropwise with stirring., Allow the reaction to proceed at room temperature for several hours., Quench the reaction by adding ice and hydrochloric acid., Extract the product with dichloromethane and wash with water., Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 2-Chloro-4-trifluoromethylbenzal chloride.

Scientific Research Applications

2-Chloro-4-trifluoromethylbenzal chloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, as well as in the study of biochemical and physiological processes. It is also used in the synthesis of dyes and pigments, as well as in the manufacture of polymers and other materials. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride is used in the study of the properties of organic compounds and in the synthesis of organic compounds.

Mechanism Of Action

2-Chloro-4-trifluoromethylbenzal chloride acts as an electrophile in organic reactions, meaning it can react with a nucleophile to form a covalent bond. This reaction is known as a substitution reaction, and it is the basis for many of the applications of 2-Chloro-4-trifluoromethylbenzal chloride in scientific research. The reactivity of 2-Chloro-4-trifluoromethylbenzal chloride is due to its electron-withdrawing trifluoromethyl group, which makes it more reactive than other chloro compounds.

Biochemical And Physiological Effects

2-Chloro-4-trifluoromethylbenzal chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to reduce inflammation and to act as an anti-oxidant. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects.

Advantages And Limitations For Lab Experiments

2-Chloro-4-trifluoromethylbenzal chloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, 2-Chloro-4-trifluoromethylbenzal chloride is not without its limitations. It is a highly reactive compound, and it can be difficult to control the reaction conditions. Additionally, it has a strong odor and can be hazardous if not handled correctly.

Future Directions

There are several potential future directions for research involving 2-Chloro-4-trifluoromethylbenzal chloride. One possible direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, research could be done to explore its potential as an anti-cancer agent. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing 2-Chloro-4-trifluoromethylbenzal chloride.

properties

IUPAC Name

2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGPZGQUSSNNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-trifluoromethylbenzal chloride

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